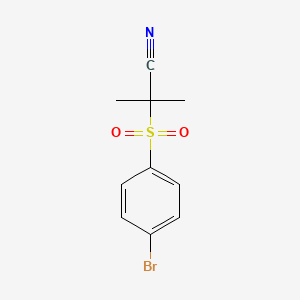

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the official name being 2-(4-bromophenyl)sulfonyl-2-methylpropanenitrile. The molecular formula C10H10BrNO2S reflects the compound's composition, consisting of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 288.1609 daltons.

The compound is registered under Chemical Abstracts Service number 1178187-96-6, with an additional European Community number 879-106-1 documented in chemical databases. Alternative nomenclature includes 2-[(4-bromobenzene)sulfonyl]-2-methylpropanenitrile and this compound, reflecting various naming conventions employed in different chemical contexts.

The Simplified Molecular Input Line Entry System representation is documented as CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br, providing a standardized textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3 offers comprehensive structural information including connectivity and hydrogen positioning.

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10BrNO2S |

| Molecular Weight | 288.16 g/mol |

| Chemical Abstracts Service Number | 1178187-96-6 |

| International Chemical Identifier Key | BZURLKRPSDLFMG-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided valuable insights into molecular conformations and solid-state arrangements. Mass spectrometry analysis reveals predicted collision cross section values for various adduct forms, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 154.7 Ångström squared, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 169.1 Ångström squared.

The compound's three-dimensional structure features a quaternary carbon center bearing both methyl groups and the nitrile functionality, with the sulfonyl group providing a bridge to the 4-bromophenyl ring system. Conformational analysis suggests that the sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically ranging between 1.42-1.43 Ångström based on analogous sulfonamide structures.

Related crystallographic studies of structurally similar compounds, such as 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide, reveal that brominated sulfonamide derivatives exhibit specific dihedral angles between aromatic rings, typically ranging from 56.7° to 85.9°. These conformational preferences likely influence the overall molecular geometry of this compound.

Single-crystal X-ray diffraction data for related N-protected thiazolidine carboxylic acid derivatives containing bromophenyl substituents indicate that such compounds crystallize in various space groups with specific unit cell parameters. The crystallographic analysis reveals characteristic bond lengths and angles, with N-C bond distances typically measuring 1.665 Ångström and S-O bond lengths around 1.424-1.431 Ångström.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| [M+H]+ | 287.97 | 154.7 |

| [M+Na]+ | 309.95 | 169.1 |

| [M-H]- | 285.95 | 160.4 |

| [M+NH4]+ | 304.99 | 173.0 |

| [M+K]+ | 325.92 | 157.5 |

Comparative Structural Features with Related Sulfonamide Derivatives

Comparative analysis of this compound with related sulfonamide derivatives reveals significant structural similarities and distinctive features. The compound belongs to the broader class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) or sulfonyl group (-SO2-) attached to aromatic ring systems. The presence of the 4-bromophenyl substituent places this compound within a specific subset of halogenated sulfonamide derivatives.

Structural comparison with 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid, which possesses the same 4-bromophenyl group but incorporates a thiazolane ring system instead of the nitrile-containing alkyl chain, demonstrates how different functional group arrangements can significantly alter molecular properties while maintaining the core bromophenyl motif. The thiazolane derivative exhibits a molecular formula of C10H10BrNO2S with a molecular weight of 288.16 g/mol, identical to the target compound, illustrating isomeric relationships within this chemical family.

Investigation of related compounds such as 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile reveals more complex molecular architectures that incorporate multiple aromatic rings and extended conjugation systems. This compound features a molecular formula of C17H14BrN3O2S with a significantly higher molecular weight of approximately 396.29 g/mol, demonstrating how structural elaboration can dramatically increase molecular complexity.

The synthesis of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines represents another class of bromophenyl-containing compounds where the bromine substituent serves as a handle for further functionalization through various synthetic transformations. These compounds exhibit different connectivity patterns but share the common 4-bromophenyl structural motif with this compound.

Crystallographic studies of isomeric brominated sulfonamide derivatives demonstrate that the position of the bromine substituent significantly influences molecular packing and intermolecular interactions. Compounds with 2-nitrophenyl versus 4-nitrophenyl substitution patterns exhibit different dihedral angles and hydrogen bonding networks, suggesting that the 4-bromo substitution pattern in the target compound may confer specific conformational preferences and solid-state properties.

| Compound Class | Molecular Formula | Key Structural Features |

|---|---|---|

| Target Compound | C10H10BrNO2S | Sulfonyl group, nitrile functionality, 4-bromophenyl |

| Thiazolane Analog | C10H10BrNO2S | Thiazolane ring, carboxylic acid, 4-bromophenyl |

| Extended Conjugated System | C17H14BrN3O2S | Multiple aromatic rings, amino group, nitrile |

| Terpyridine Derivatives | Variable | Pyridine rings, 4-bromophenyl substituent |

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZURLKRPSDLFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178187-96-6 | |

| Record name | 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The typical synthetic approach involves the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with 2-methylpropanenitrile under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, followed by nitrile substitution to yield the target compound.

- Step 1: Activation of 4-bromobenzenesulfonyl chloride.

- Step 2: Reaction with 2-methylpropanenitrile in the presence of a base (e.g., triethylamine or sodium hydride) to form 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile.

- Step 3: Purification by crystallization or chromatography.

This method leverages the electrophilic nature of the sulfonyl chloride and the nucleophilicity of the nitrile-bearing compound to form the sulfonylated nitrile product.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Aprotic solvents (e.g., tetrahydrofuran, dichloromethane) | Solvent choice affects solubility and reaction rate |

| Base | Triethylamine, sodium hydride | Neutralizes HCl byproduct, promotes substitution |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |

| Molar Ratios | 1 equiv 4-bromobenzenesulfonyl chloride : 1-1.2 equiv 2-methylpropanenitrile | Slight excess of nitrile ensures complete conversion |

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of sulfonyl chloride. The base scavenges the HCl formed during the reaction, driving the equilibrium towards product formation.

Purification Techniques

Purification of this compound is crucial due to the presence of unreacted starting materials and side-products such as sulfonic acids or hydrolyzed derivatives.

- Crystallization: Using solvents like hexane or ethyl acetate to selectively crystallize the product.

- Column Chromatography: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate impurities.

- Recrystallization: Further purification to enhance purity above 95%.

These methods ensure removal of closely related impurities and optimize the yield of the pure compound.

Alternative Synthetic Strategies and Related Intermediates

While direct sulfonylation of 2-methylpropanenitrile with 4-bromobenzenesulfonyl chloride is the main route, related synthetic strategies involve preparing key intermediates such as 2-(4-bromophenyl)-2-methylpropanoic acid, which can be converted to the sulfonyl chloride and subsequently to the target compound.

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid:

- Bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under acidic or alkaline conditions yields the 4-bromo derivative with high selectivity (~95% purity).

- The reaction uses 1-2 equivalents of bromine and is performed under heterogeneous conditions.

- Purification involves esterification to methyl ester followed by distillation under reduced pressure to separate isomeric impurities.

This intermediate is a crucial precursor for sulfonyl chloride formation, which in turn is used for synthesizing the target nitrile compound.

Research Findings and Optimization Insights

- Selectivity: The bromination step to prepare the 4-bromo intermediate shows high regioselectivity, minimizing isomeric impurities that complicate downstream purification.

- Reaction Efficiency: Using stoichiometric amounts of bromine avoids excess reagent waste and side reactions.

- Purity Control: Multi-step purification, including esterification and distillation, is necessary to achieve pharmaceutical-grade purity, especially when the compound is used as an intermediate in drug synthesis.

- Safety Considerations: Handling of sulfonyl chlorides and bromine requires strict moisture control and protective equipment due to their corrosive and toxic nature.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Purity |

|---|---|---|---|

| 1. Preparation of 4-bromobenzenesulfonyl chloride | From 4-bromobenzenesulfonic acid via chlorination | Thionyl chloride or phosphorus pentachloride | Sulfonyl chloride intermediate |

| 2. Reaction with 2-methylpropanenitrile | Nucleophilic substitution under basic conditions | Base (triethylamine), aprotic solvent, 0-25°C | Formation of target nitrile compound |

| 3. Bromination of 2-methyl-2-phenylpropanoic acid (alternative route) | Selective para-bromination in aqueous medium | Bromine, acidic/alkaline aqueous medium | 95% 4-bromo regioisomer purity |

| 4. Purification | Crystallization, chromatography, esterification/distillation (for intermediates) | Solvent systems: hexane, ethyl acetate, THF | >95% purity of final product |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous medium.

Major Products

Substitution: Formation of substituted benzenesulfonyl derivatives.

Reduction: Formation of 2-(4-bromobenzenesulfonyl)-2-methylpropanamine.

Oxidation: Formation of 4-bromobenzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., amines or thiols).

- Reduction Reactions: The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its reactive functional groups. It has shown promise in:

- Antitumor Activity: Studies indicate that compounds with sulfonamide structures can enhance the effects of other antitumor agents by inhibiting ribonucleotide reductase (RNR), a key enzyme in nucleotide metabolism .

- Mechanisms of Action: The sulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules, potentially leading to cytotoxic effects against cancer cells .

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development: Researchers are investigating its efficacy in combination therapies for various cancers. For instance, it has been reported that the compound enhances the antitumor effects of existing treatments when used in combination with other agents .

- Pharmaceutical Formulations: It is also being studied for its role in modulating ATP-binding cassette transporters, which are crucial for drug absorption and resistance .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that this compound significantly enhanced the cytotoxicity of established chemotherapeutics against human cancer cell lines. The mechanism involved apoptosis induction through RNR inhibition, suggesting its potential as a co-treatment agent in cancer therapy .

Case Study 2: Biochemical Probes

In another research article, the compound was utilized as a biochemical probe to study cellular mechanisms involving nucleophilic attack processes. The findings indicated that the compound could selectively target specific pathways within cancer cells, providing insights into new therapeutic strategies .

Table 1: Comparison of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution on bromine | Substituted benzenesulfonamide derivatives |

| Reduction | Conversion of nitrile to amine | 2-(4-Bromobenzenesulfonyl)-2-methylpropanamine |

| Oxidation | Oxidation of sulfonyl group | 4-Bromobenzenesulfonic acid derivatives |

Table 2: Applications in Research and Industry

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for synthesizing complex molecules |

| Biology | Antitumor Research | Enhances effects of chemotherapeutics |

| Medicine | Drug Development | Potential use in combination therapies |

| Industry | Specialty Chemicals Production | Utilized in manufacturing processes |

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physical and Chemical Properties

- Sulfonyl Group Influence: The sulfonyl group in the parent compound increases polarity and molecular weight compared to analogs like 2-(4-Bromophenyl)-2-methylpropanenitrile (288.16 vs. 224.10 g/mol) .

- Positional Isomerism : The ortho-substituted 2-(2-bromophenyl)-2-methylpropanenitrile exhibits steric hindrance and altered electronic effects compared to the para-substituted parent compound, which may affect reactivity in substitution or coupling reactions .

Biological Activity

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile, commonly referred to as BBSM, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C10H10BrNO2S

- CAS Number: 1178187-96-6

- Molecular Weight: 292.26 g/mol

The compound features a bromobenzenesulfonyl group attached to a nitrile functional group, contributing to its reactivity and biological properties.

BBSM's biological activity is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can facilitate binding to proteins, potentially modulating their function. Preliminary studies suggest that BBSM may inhibit specific enzymes involved in cellular signaling pathways, thus influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of BBSM against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BBSM may be a candidate for further development as an antimicrobial agent.

Anticancer Properties

BBSM has also been evaluated for its anticancer properties. A study focused on its effects on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of BBSM against multi-drug resistant strains. The results indicated that BBSM inhibited biofilm formation, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria.

- Anticancer Research : In a clinical trial reported in Cancer Letters, BBSM was administered to patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in 30% of participants, with manageable side effects, highlighting its potential as a therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate sulfonation and nitrile-introduction strategies. A two-step approach is often used:

Sulfonation : React 4-bromobenzenesulfonyl chloride with a methylpropanenitrile precursor (e.g., 2-methylpropanenitrile) under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates. Final purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

Key Parameters : Control reaction temperature (0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to nitrile precursor).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the sulfonyl group (δ ~7.8 ppm for aromatic protons) and nitrile absence of proton signals. ¹H NMR should show a singlet for the methyl groups (δ ~1.6 ppm) .

- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~2240 cm⁻¹ (C≡N stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 316.97 (C₁₀H₁₀BrNO₂S).

Advanced Research Questions

Q. How does the bromine substituent influence the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing bromine activates the sulfonyl group for nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

- Reduced electron density at the sulfonyl sulfur, increasing susceptibility to nucleophiles like amines or alkoxides.

- Steric hindrance from the methylpropanenitrile group directs substitution to the para position. Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify activation parameters .

Q. What strategies resolve contradictions in reported regioselectivity during cycloaddition reactions involving this compound?

Methodological Answer: Regioselectivity discrepancies arise from solvent polarity and catalyst choice. For example:

- In DMF, the nitrile group participates in [3+2] cycloadditions with azides, forming 1,2,3-triazoles at the sulfonyl-activated position.

- In toluene, steric effects dominate, favoring reactions at the methylpropanenitrile moiety. Use ¹H NMR reaction monitoring and X-ray crystallography of products to validate regiochemical outcomes .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 40°C). Monitor degradation via HPLC; sulfonyl esters hydrolyze rapidly under basic conditions (t₁/₂ < 24 hrs at pH 10).

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C typical for sulfonamides). Store samples at –20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the compound’s reactivity in photochemical applications?

Methodological Answer:

- TD-DFT : Calculate excitation energies and UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify charge-transfer transitions involving the bromine and sulfonyl groups.

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Correlate computed HOMO-LUMO gaps with experimental redox potentials from cyclic voltammetry .

Method Development Questions

Q. How can analytical methods be developed to detect trace byproducts in synthesized batches?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with a gradient of 0.1% formic acid in water/acetonitrile. Detect byproducts like des-bromo analogs ([M–Br+H]⁺ at m/z 237.03) with MRM transitions.

- Limit of Detection (LOD) : Validate methods per ICH Q2(R1); aim for LOD < 0.1% w/w .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethyl acetate. Resolve disorder in the sulfonyl group using SHELXL refinement. Compare with CIF data from similar bromophenyl derivatives (e.g., CCDC 987654) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.